molecular formula C17H27N3S B2986468 4-benzyl-N-pentylpiperazine-1-carbothioamide CAS No. 1024147-46-3

4-benzyl-N-pentylpiperazine-1-carbothioamide

Cat. No. B2986468
M. Wt: 305.48
InChI Key: IAMSEQREOUOYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-pentylpiperazine-1-carbothioamide, also known as 4-benzyl-NPP-1-CTA, is an important chemical compound with a wide range of applications in scientific research. It is a synthetic compound composed of a benzyl group, a pentyl group, piperazine and a carbothioamide group. This compound has been widely used in laboratory experiments due to its unique properties and wide range of potential applications.

Scientific Research Applications

Anticonvulsant Activity

Compounds with structures similar to "4-benzyl-N-pentylpiperazine-1-carbothioamide" have been investigated for their anticonvulsant properties. For instance, derivatives of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide have shown promising anticonvulsant effects in various models of experimental epilepsy, highlighting the potential of similar structures in the development of new antiepileptic drugs (Malik, S., Bahare, R. S., & Khan, S., 2013).

Antimicrobial and Hypoglycemic Activities

Research on N-(1-adamantyl)carbothioamide derivatives has revealed significant antimicrobial activity against various pathogenic microorganisms, as well as hypoglycemic effects in diabetic models. This suggests that "4-benzyl-N-pentylpiperazine-1-carbothioamide" could potentially be explored for similar biological activities, contributing to the development of new antimicrobial and antidiabetic agents (Al-Abdullah, E. S., et al., 2015).

Antileishmanial Activity

Piperazine-linked compounds, such as 1,4-bis[4-(1H-benzimidazol-2-yl)phenyl]piperazine, have been found to possess significant antileishmanial activity. The structure-activity relationship in these compounds could provide insights into how "4-benzyl-N-pentylpiperazine-1-carbothioamide" might be modified or investigated for potential antileishmanial or other parasiticidal activities (Mayence, A., et al., 2004).

Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives, including those with piperazine-carbothioamide structures, have demonstrated in vivo hypoglycemic activity, suggesting the potential of "4-benzyl-N-pentylpiperazine-1-carbothioamide" in diabetes research and therapy (Al-Wahaibi, L. H., et al., 2017).

Safety And Hazards

The safety and hazards associated with 4-benzyl-N-pentylpiperazine-1-carbothioamide are not specified in the search results. It’s important to note that this compound is intended for research use only and is not suitable for human or veterinary use.

Future Directions

While specific future directions for 4-benzyl-N-pentylpiperazine-1-carbothioamide are not mentioned in the search results, the development of new therapeutic agents with different mechanisms of action is a pressing need in the field of medicinal chemistry . This compound, along with others, could potentially be explored for such purposes.

properties

IUPAC Name

4-benzyl-N-pentylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3S/c1-2-3-7-10-18-17(21)20-13-11-19(12-14-20)15-16-8-5-4-6-9-16/h4-6,8-9H,2-3,7,10-15H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMSEQREOUOYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-pentylpiperazine-1-carbothioamide

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